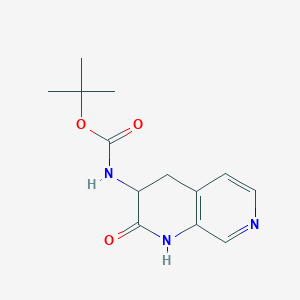

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate

Description

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate is a carbamate derivative featuring a 1,7-naphthyridine core. This bicyclic heteroaromatic system, fused with a tetrahydro ring, imparts unique electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes.

Properties

Molecular Formula |

C13H17N3O3 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

tert-butyl N-(2-oxo-3,4-dihydro-1H-1,7-naphthyridin-3-yl)carbamate |

InChI |

InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)16-9-6-8-4-5-14-7-10(8)15-11(9)17/h4-5,7,9H,6H2,1-3H3,(H,15,17)(H,16,18) |

InChI Key |

CSAXHUUYXYVJRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=C(C=NC=C2)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate typically involves the reaction of a naphthyridine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The carbamate group can interact with active sites of enzymes, leading to inhibition of their activity. This property is useful in the development of new drugs and therapeutic agents.

Medicine: In medicine, tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate is investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, resulting in various biological effects. The pathways involved in this mechanism include the inhibition of enzyme activity and the subsequent disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

- Spiro vs. Fused Rings : The 1,7-naphthyridine core (fused bicyclic system) offers planar aromaticity, contrasting with spirocyclic analogs (e.g., 1,8-diazaspiro[4.5]decane), which introduce three-dimensionality and conformational restriction .

- Functional Groups: The Boc group in the target compound contrasts with benzyl (in benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate) or thienyl substituents (in derivatives), altering solubility and reactivity .

Comparison of Methods :

- Boc Protection : Common across analogs (e.g., ), but the choice of base and solvent varies with substrate stability.

- Cyclization Strategies: The 1,7-naphthyridine core may require Pd-catalyzed coupling or acid-mediated cyclization, whereas spiro systems (e.g., 7-azaspiro[3.5]nonane) use ring-closing metathesis or lactamization .

Biological Activity

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate is a compound that has drawn attention in medicinal chemistry for its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of the compound generally involves the formation of a naphthyridine scaffold through various organic reactions. While specific details on the synthesis of this compound were not explicitly found in the search results, derivatives of naphthyridine have been synthesized using methods such as cyclization reactions and organocatalytic processes .

Antimicrobial Activity

Research indicates that compounds related to naphthyridine structures exhibit significant antimicrobial properties. For example, a study evaluated several 1,2,3,4-tetrahydro-naphthyridine derivatives for their antibacterial efficacy against Escherichia coli. The results showed that certain derivatives could effectively protect infected mice from bacterial infections at doses ranging from 50 to 400 mg/kg .

Antitumor Activity

The biological activity of naphthyridine derivatives extends to antitumor effects. Compounds with similar structures have been reported to inhibit Class I PI3-kinase enzymes, which are implicated in various cancers. The inhibition of these enzymes can lead to reduced cellular proliferation associated with malignant diseases .

The mechanism by which these compounds exert their biological effects often involves interactions with specific enzymatic pathways. For instance, the inhibition of PI3K signaling pathways is significant in cancer therapy as it affects tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the development of more potent derivatives. Modifications on the naphthyridine core can lead to variations in biological activity. For instance, substituents on the nitrogen atoms or changes in the carbon skeleton can enhance or reduce antibacterial and antitumor activities .

Case Study 1: Antibacterial Evaluation

In one study focusing on naphthyridine derivatives, specific compounds were synthesized and tested for their antibacterial properties against E. coli. The study found that only two derivatives provided significant protection in vivo, suggesting a pro-drug mechanism where the active form is generated within the biological system rather than exhibiting direct in vitro activity .

Case Study 2: Antitumor Efficacy

Another investigation examined the effects of certain naphthyridine derivatives on tumor cell lines. These compounds demonstrated selective inhibition of PI3K isoforms associated with tumor growth. The findings indicated that modifications to the carbamate group could enhance selectivity and potency against specific cancer types .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the purity of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate be accurately determined during synthesis?

- Methodological Answer : Purity analysis typically employs reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate the system using a reference standard of the compound. For quantification, integrate peak areas and compare against a calibration curve. Complementary techniques like ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) can confirm structural integrity by matching chemical shifts to published data (e.g., δ 1.4 ppm for tert-butyl groups) .

Q. What experimental conditions optimize the synthesis of tert-butyl carbamate derivatives?

- Methodological Answer : Controlled copolymerization or multi-component reactions (MCRs) under inert atmospheres (N₂/Ar) are effective. For example, use diethyl azodicarboxylate (DEAD) as a coupling agent in CH₂Cl₂ at 0°C, followed by room-temperature stirring and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key parameters include stoichiometric ratios (e.g., 1:1.1 monomer:initiator) and reaction time (12–24 hrs).

Q. How should stability studies be designed to assess the compound’s reactivity under acidic/basic conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to 0.1 M HCl (acidic) and 0.1 M NaOH (basic) at 25°C and 40°C. Monitor degradation kinetics via HPLC at intervals (0, 1, 3, 7 days). For thermal stability, use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under N₂ .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of tert-butyl carbamate derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) enforce stereoselectivity. For example, use (R)-4-benzyl-2-oxooxazolidin-3-yl groups to direct asymmetric induction, followed by X-ray crystallography to confirm absolute configuration . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What computational methods are suitable for predicting the compound’s reactivity in multi-step reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. How can contradictory solubility data in literature be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.